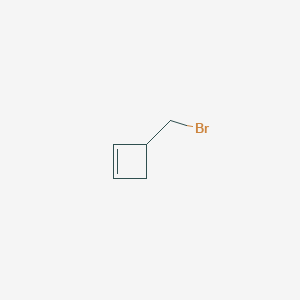

Cyclobut-2-enylmethyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclobut-2-enylmethyl bromide is a chemical compound used in various chemical reactions . It’s involved in the synthesis of other compounds and has been studied for its unique reactivity .

Synthesis Analysis

The synthesis of this compound involves the reduction of the compound with tri-n-butyltin hydride . This reaction gives 3-methylcyclobutene along with trans- and cis-penta-1,3-diene and penta-1,4-diene . The diene products are formed by β-scission of the intermediate cyclobut-2-enylmethyl radicals to give pentadienyl radicals which accept hydrogen at the terminal .Chemical Reactions Analysis

In chemical reactions, this compound undergoes β-scission to form pentadienyl radicals . This process involves the breaking of a bond in the cyclobutene ring and the formation of new compounds .科学的研究の応用

Reaction Mechanisms and Radical Chemistry :

- Walton (1989) studied the reduction of cyclobut-2-enylmethyl bromide, highlighting how the intermediate radicals change little with increased product radical stabilization, supporting the principle of non-perfect synchronisation in radical ring-opening reactions (Walton, 1989).

- Davies et al. (1981) investigated the formation of pentadienyl radicals from cyclobut-2-enylmethyl radicals, providing insights into homolytic fission and radical behavior (Davies et al., 1981).

Synthetic Chemistry and Compound Formation :

- Kiefer and Roberts (1962) synthesized 1-methylcyclobut-2-enyl bromide, contributing to the understanding of solvolysis rates in various bromides (Kiefer & Roberts, 1962).

- Mevellec and Huet (1995) described the use of this compound in the key step of synthesizing a novel cyclopropane carbocyclic nucleoside (Mevellec & Huet, 1995).

Photochemistry and Dynamics :

- Liu, Lau, and Butler (2006) investigated the photodissociation dynamics of cyclobutyl bromide at 234 nm using velocity map imaging, enhancing the understanding of photofragmentation processes (Liu, Lau, & Butler, 2006).

Organic Chemistry and Molecular Interactions :

- Toda and Ooi (1973) explored the interconversion between different cyclobutene derivatives, contributing to the knowledge of organic reaction mechanisms (Toda & Ooi, 1973).

- Gharbaoui, Legraverend, and Bisagni (1992) demonstrated a method for synthesizing adenine and ol derivatives using phenyl selenenyl bromide, showing the versatility of cyclobutene derivatives in synthetic chemistry (Gharbaoui, Legraverend, & Bisagni, 1992).

Medicinal Chemistry and Antiviral Research :

- Hayashi et al. (1990) synthesized cyclobut-A and cyclobut-G, carbocyclic oxetanocin analogs that inhibit HIV replication, indicating potential antiviral applications (Hayashi et al., 1990).

作用機序

Safety and Hazards

Cyclobut-2-enylmethyl bromide is a chemical compound that should be handled with care . It’s considered hazardous by the OSHA Hazard Communication Standard . It’s flammable and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment when handling this compound .

特性

IUPAC Name |

3-(bromomethyl)cyclobutene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQZNJRWIDZPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)

![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)